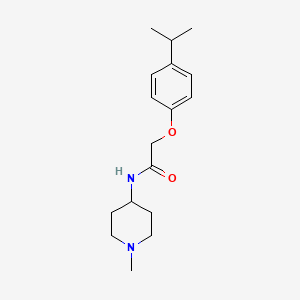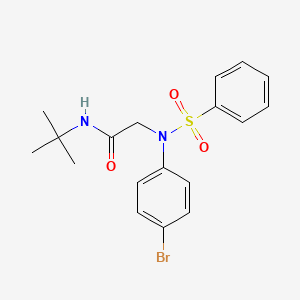
N~2~-(4-bromophenyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-bromophenyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 43-9006, is a synthetic small molecule compound that has been extensively studied for its potential therapeutic applications. This compound was first developed by the pharmaceutical company Bayer AG and has since been studied by many researchers worldwide.
Wirkmechanismus
The mechanism of action of N~2~-(4-bromophenyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 involves the inhibition of several important signaling pathways in cells, including the MAPK/ERK and PI3K/AKT pathways. These pathways are involved in the regulation of cell growth, survival, and proliferation, and their dysregulation is often seen in cancer cells. By inhibiting these pathways, N~2~-(4-bromophenyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 can effectively block the growth and spread of cancer cells.
Biochemical and Physiological Effects
N~2~-(4-bromophenyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 has been shown to have several biochemical and physiological effects on cells and tissues. In addition to its effects on cancer cells, N~2~-(4-bromophenyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis. It has also been shown to have cardioprotective effects, which may be useful in the treatment of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N~2~-(4-bromophenyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 for lab experiments is its high potency and specificity for its target pathways. This allows researchers to study the effects of pathway inhibition in a controlled and specific manner. However, one limitation of N~2~-(4-bromophenyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 is its potential toxicity, which can limit its use in certain experiments or applications.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(4-bromophenyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 and its potential therapeutic applications. One area of interest is the development of new and more specific inhibitors of the MAPK/ERK and PI3K/AKT pathways, which may have fewer side effects and greater therapeutic potential. Another area of interest is the study of N~2~-(4-bromophenyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 in combination with other drugs or therapies, which may enhance its efficacy and reduce its toxicity. Finally, the study of N~2~-(4-bromophenyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 in animal models and clinical trials will be important to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of N~2~-(4-bromophenyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 involves several steps, including the reaction of 4-bromobenzene with tert-butylamine to form N~1~-(tert-butyl)-4-bromobenzene-1,2-diamine. This intermediate is then reacted with phenylsulfonyl chloride to form N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)-4-bromobenzene-1,2-diamine. Finally, this compound is reacted with glycine to form N~2~-(4-bromophenyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-bromophenyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and inflammatory disorders. In cancer, N~2~-(4-bromophenyl)-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide 43-9006 has been shown to inhibit the growth of various types of cancer cells, including those from liver, kidney, and thyroid cancers. It has also been shown to inhibit the formation of new blood vessels, which is an important process in the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-18(2,3)20-17(22)13-21(15-11-9-14(19)10-12-15)25(23,24)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJLNWBGYPENDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-tert-butylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

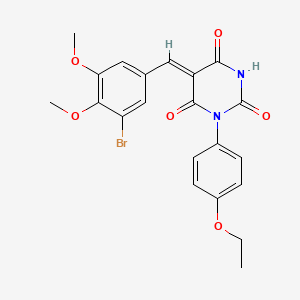
![propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)
![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)

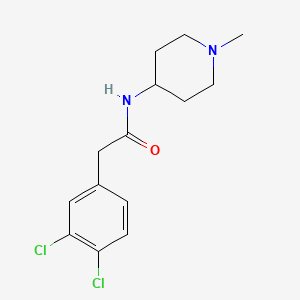
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4898264.png)
![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)


![N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4898280.png)
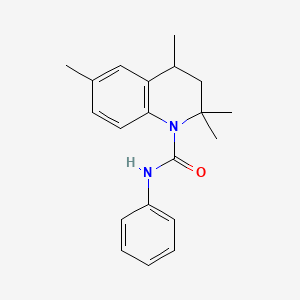
![3,4-dimethyl-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4898299.png)
